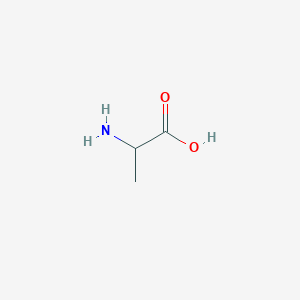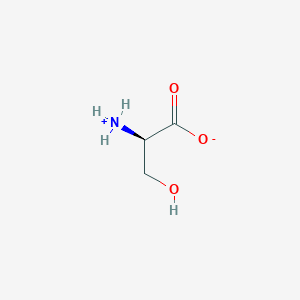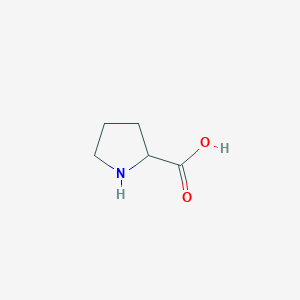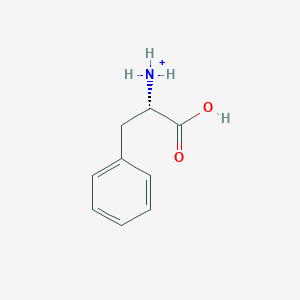
DL-Alanine
Übersicht
Beschreibung
DL-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Synthesis Analysis
DL-Alanine is synthesized through a biocatalytic deracemization process using alanine dehydrogenase and ω-transaminase . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase .
Molecular Structure Analysis
DL-Alanine has a molecular formula of C3H7NO2 . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain .
Chemical Reactions Analysis
DL-Alanine can interact in a specific ratio with copper ions to form stable water-soluble Cu-alanine complexes, which could hasten the chemical dissolution of the copper surface during the Chemical Mechanical Polishing (CMP) process .
Physical And Chemical Properties Analysis
DL-Alanine is a white powder with a molar mass of 89.094 g·mol−1 . It has a density of 1.424 g/cm3 and is soluble in water . It has a melting point of 258 °C .
Wissenschaftliche Forschungsanwendungen
1. Production of D-Alanine from DL-Alanine Using Immobilized Cells
- Application Summary: DL-Alanine is used in the production of D-Alanine through a process known as asymmetric degradation. This process is carried out using immobilized cells of Bacillus subtilis HLZ-68 .
- Methods of Application: The cells are immobilized using a mixture of polyvinyl alcohol and calcium alginate. The reaction solution, which contains DL-Alanine, is incubated at 30°C, pH 6.0, with aeration of 1.0 vvm, and agitation of 400 rpm .
- Results: The process results in complete L-Alanine degradation within 60 hours, leaving D-Alanine in the reaction solution. The immobilized cells can be applied for more than 15 cycles of degradation .
2. Terahertz Response of DL-Alanine
- Application Summary: DL-Alanine is used in the study of terahertz (THz) spectroscopy, which is a tool for studying intermolecular bonds, particularly those of biomolecules .
- Methods of Application: The THz spectrum of DL-Alanine is measured at cryogenic temperatures using a pure sample. Temperature-dependent spectra reveal shifts in frequency for different modes .
- Results: The study identifies these low-frequency modes as large-scale molecular vibrations. The results provide insights into the intermolecular bonds of DL-Alanine .
3. Diagnostic Tool for Type II Diabetes
- Application Summary: DL-Alanine is a functional component in the alanine cycle, which regulates the level of alanine aminotransferases. This can be used as a diagnostic tool to predict type II diabetes .
- Methods of Application: The level of alanine aminotransferases in the body can be measured using various diagnostic tests .
- Results: High levels of alanine aminotransferases can indicate a higher risk of developing type II diabetes .
4. Development of Amino Acid Racemic Resolution Techniques
- Application Summary: DL-Alanine is used as a model reagent for the development of amino acid racemic resolution techniques .
- Methods of Application: Various techniques are used to separate the D- and L- forms of alanine from the racemic mixture .
- Results: These techniques allow for the isolation of pure enantiomers from the racemic mixture .
5. Production of Nanoparticles
- Application Summary: DL-Alanine is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .
- Methods of Application: DL-Alanine is mixed with silver nitrate in an aqueous solution. The reaction leads to the formation of silver nanoparticles .
- Results: The process results in the production of silver nanoparticles .
6. Transition Metals Chelation
- Application Summary: DL-Alanine is used in mixed ligand (chelate) studies with transition metals such as Cu (II), Zn (II), and Cd (II) .
- Methods of Application: DL-Alanine is mixed with the transition metals in a solution. The reaction leads to the formation of chelates .
- Results: The process results in the formation of chelates with transition metals .
7. Terahertz Spectroscopy
- Application Summary: DL-Alanine is used in the study of terahertz (THz) spectroscopy, which is a tool for studying intermolecular bonds, particularly those of biomolecules .
- Methods of Application: The THz spectrum of DL-Alanine is measured at cryogenic temperatures using a pure sample. Several sharp absorptions are observed, over a wide frequency range (0.8–4.8 THz), at 8 K .
- Results: The study identifies these low-frequency modes as large-scale molecular vibrations. The results provide insights into the intermolecular bonds of DL-Alanine .
8. Chemical Mechanical Polishing (CMP) Process
- Application Summary: DL-Alanine is used as a key chemical constituent in the slurries used to create the Through Silicon Via (TSV) copper film in the CMP process .
- Methods of Application: DL-Alanine interacts in a specific ratio with copper ions to form stable water-soluble Cu-alanine complexes, which could hasten the chemical dissolution of the copper surface during the CMP process .
- Results: The use of DL-Alanine in the CMP process results in a high removal rate, low static etching rate, and excellent surface quality .
7. Terahertz Spectroscopy
- Application Summary: DL-Alanine is used in the study of terahertz (THz) spectroscopy, which is a tool for studying intermolecular bonds, particularly those of biomolecules .
- Methods of Application: The THz spectrum of DL-Alanine is measured at cryogenic temperatures using a pure sample. Several sharp absorptions are observed, over a wide frequency range (0.8–4.8 THz), at 8 K .
- Results: The study identifies these low-frequency modes as large-scale molecular vibrations. The results provide insights into the intermolecular bonds of DL-Alanine .
8. Chemical Mechanical Polishing (CMP) Process
- Application Summary: DL-Alanine is used as a key chemical constituent in the slurries used to create the Through Silicon Via (TSV) copper film in the CMP process .
- Methods of Application: DL-Alanine interacts in a specific ratio with copper ions to form stable water-soluble Cu-alanine complexes, which could hasten the chemical dissolution of the copper surface during the CMP process .
- Results: The use of DL-Alanine in the CMP process results in a high removal rate, low static etching rate, and excellent surface quality .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25281-63-4 | |
| Record name | Poly(DL-alanine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25281-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6031255 | |
| Record name | DL-Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless | |
| Record name | DL-Alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13948 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Alanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Solublein water, Slightly soluble (in ethanol) | |
| Record name | DL-Alanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000011 [mmHg] | |
| Record name | DL-Alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13948 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
DL-Alanine | |
CAS RN |
302-72-7, 338-69-2, 56-41-7 | |
| Record name | Alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-alanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-ALANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU7983T0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (alpha-D-mannosyl)7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine, isoform A (protein) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















